PROTAC MDM2 Degrader-2

Overview

Description

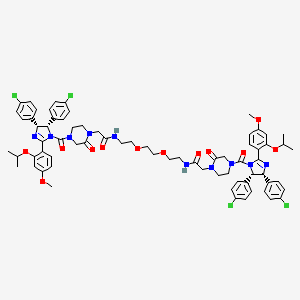

PROTAC MDM2 Degrader-2 is a compound designed using proteolysis-targeting chimera technology. This compound specifically targets the Mouse Double Minute 2 homolog protein for degradation. The Mouse Double Minute 2 homolog protein is an oncogenic E3 ligase that effectively degrades the tumor suppressor protein p53. By degrading the Mouse Double Minute 2 homolog protein, this compound aims to restore the tumor-suppressing activity of p53, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC MDM2 Degrader-2 involves the conjugation of a ligand that binds to the Mouse Double Minute 2 homolog protein with a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The synthetic route typically includes the following steps:

Synthesis of the Mouse Double Minute 2 homolog ligand: This involves the preparation of a small molecule that specifically binds to the Mouse Double Minute 2 homolog protein.

Synthesis of the E3 ubiquitin ligase ligand: This involves the preparation of a small molecule that binds to the E3 ubiquitin ligase.

Linker synthesis: A chemical linker is synthesized to connect the two ligands.

Conjugation: The Mouse Double Minute 2 homolog ligand and the E3 ubiquitin ligase ligand are conjugated using the chemical linker under specific reaction conditions

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and yield of the final product. This typically includes optimization of reaction conditions, purification processes, and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

PROTAC MDM2 Degrader-2 undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.

Reduction: Reduction reactions can also occur, potentially altering the compound’s activity.

Substitution: Substitution reactions may take place, leading to the formation of different derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as dimethyl sulfoxide and acetonitrile. Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives may have different biological activities and properties compared to the parent compound .

Scientific Research Applications

PROTAC MDM2 Degrader-2 has a wide range of scientific research applications, including:

Chemistry: The compound is used in chemical research to study protein degradation mechanisms and develop new degradation technologies.

Biology: In biological research, this compound is used to investigate the role of the Mouse Double Minute 2 homolog protein in cellular processes and its interactions with other proteins.

Medicine: The compound has significant potential in cancer therapy, particularly in targeting cancers with overexpressed Mouse Double Minute 2 homolog protein and restoring p53 activity.

Industry: In the pharmaceutical industry, this compound is used in drug development and screening for new therapeutic agents

Mechanism of Action

PROTAC MDM2 Degrader-2 exerts its effects by inducing the degradation of the Mouse Double Minute 2 homolog protein. The compound binds to the Mouse Double Minute 2 homolog protein and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of the Mouse Double Minute 2 homolog protein, marking it for degradation by the proteasome. As a result, the levels of the Mouse Double Minute 2 homolog protein decrease, leading to the accumulation and activation of the tumor suppressor protein p53. This activation triggers cell cycle arrest, apoptosis, and inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PROTAC MDM2 Degrader-2 include other PROTAC-based Mouse Double Minute 2 homolog degraders such as:

MI-265: Another PROTAC-based Mouse Double Minute 2 homolog degrader that induces apoptosis in leukemic cells.

Uniqueness

This compound is unique in its design and efficacy. It effectively induces rapid degradation of the Mouse Double Minute 2 homolog protein, leading to robust activation of p53 and potent anticancer activity. Compared to other similar compounds, this compound demonstrates higher potency and selectivity, making it a promising candidate for therapeutic applications .

Biological Activity

Proteolysis-targeting chimeras (PROTACs) represent a novel class of therapeutic agents designed to induce targeted protein degradation. Among these, PROTAC MDM2 Degrader-2 has emerged as a significant compound in cancer therapy, particularly for tumors with mutations in the p53 tumor suppressor gene. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

PROTACs function by forming a ternary complex that includes the target protein (in this case, MDM2), the PROTAC itself, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound specifically recruits the von Hippel-Lindau (VHL) E3 ligase to promote the degradation of MDM2, leading to the stabilization of p53 and subsequent apoptosis in cancer cells lacking functional p53 .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces MDM2 levels in triple-negative breast cancer (TNBC) cells, which often harbor p53 mutations. The compound shows a high binding affinity to MDM2 with an IC50 value of approximately 63 nmol/L . Importantly, it has been shown to induce cell death in both 2D and 3D culture models as well as patient-derived explants.

In Vivo Studies

In vivo experiments using xenograft models have revealed that this compound significantly inhibits tumor growth. For instance, administration of this compound led to complete tumor regression in RS4–11 leukemia xenograft models . These findings underscore its potential as a therapeutic agent for cancers characterized by aberrant MDM2 expression.

Comparative Analysis with Other Therapeutics

The efficacy of this compound is notable when compared to traditional MDM2 inhibitors. While conventional inhibitors stabilize MDM2 and thus inhibit p53 activity, PROTACs actively degrade MDM2, allowing for p53 reactivation even in p53-null or mutant contexts .

| Feature | This compound | Traditional MDM2 Inhibitors |

|---|---|---|

| Mechanism | Induces degradation | Stabilizes MDM2 |

| Effect on p53 | Activates p53 | Inhibits p53 |

| Efficacy in mutant p53 cells | Yes | Limited |

| IC50 (nmol/L) | 63 | Varies (often higher) |

Case Studies

- Triple-Negative Breast Cancer : In a study involving TNBC cell lines, this compound demonstrated superior efficacy over existing inhibitors by effectively reducing cell viability and promoting apoptosis through p53 activation .

- Leukemia Models : The compound was tested in RS4–11 leukemia xenograft models where it achieved complete tumor regression at well-tolerated doses. This highlights its potential for treating hematological malignancies with wild-type p53 .

Research Findings

Recent research has focused on optimizing PROTACs for improved potency and selectivity. For example, modifications to linker lengths and chemical compositions have been explored to enhance the binding affinity and degradation efficiency of MDM2 degraders .

Additionally, studies have shown that combining PROTACs with other therapeutic modalities could yield synergistic effects against resistant cancer types .

Properties

IUPAC Name |

2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[2-[2-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethoxy]ethoxy]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H76Cl4N10O12/c1-43(2)95-57-37-53(91-5)23-25-55(57)67-77-63(45-7-15-49(71)16-8-45)65(47-11-19-51(73)20-12-47)83(67)69(89)81-31-29-79(61(87)41-81)39-59(85)75-27-33-93-35-36-94-34-28-76-60(86)40-80-30-32-82(42-62(80)88)70(90)84-66(48-13-21-52(74)22-14-48)64(46-9-17-50(72)18-10-46)78-68(84)56-26-24-54(92-6)38-58(56)96-44(3)4/h7-26,37-38,43-44,63-66H,27-36,39-42H2,1-6H3,(H,75,85)(H,76,86)/t63-,64-,65+,66+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLSSHVSGKCEKQ-AKOOKZATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCNC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCNC(=O)CN4CCN(CC4=O)C(=O)N5[C@H]([C@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H76Cl4N10O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1391.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.